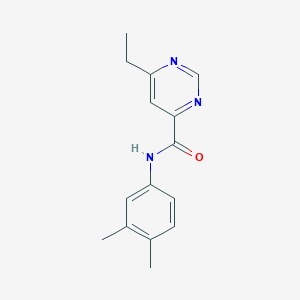![molecular formula C20H21Cl2N5O2 B2421286 3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-16-0](/img/structure/B2421286.png)
3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (an imidazole and a pyrimidine ring) fused together .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the various substituents. The 2,4-dichlorobenzyl and isopropyl groups could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the purine ring system, along with the various substituents attached to it. The dichlorobenzyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a purine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the dichlorobenzyl group could potentially undergo further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl group could potentially increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Antiviral Activity
- Research has shown that compounds related to imidazo[2,1-f]purine-2,4-diones exhibit antiviral activities. In one study, specific derivatives displayed moderate activity against rhinovirus at non-toxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Potential Antidepressant Agents
- Some derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. One study identified compounds with strong serotonin receptor affinity and phosphodiesterase inhibitor activity, showing promise in preliminary pharmacological studies (Zagórska et al., 2016).
Phosphodiesterase 4 Inhibitory Activities
- Research involving 1-benzylxanthines, closely related to imidazo[2,1-f]purine-2,4(3H,8H)-dione, has indicated potent and selective inhibitory activities on phosphodiesterase 4 (PDE4), suggesting potential therapeutic applications in disorders related to PDE4 (Suzuki et al., 2006).
Antagonistic Activity at A3 Adenosine Receptors
- Some derivatives of 1H-imidazo[2,1-f]purine-2,4-dione were found to be potent and selective antagonists of the A3 adenosine receptor, an area of interest for various therapeutic applications (Baraldi et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N5O2/c1-10(2)26-11(3)12(4)27-16-17(23-19(26)27)24(5)20(29)25(18(16)28)9-13-6-7-14(21)8-15(13)22/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFNHDHCNUOIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)
![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)
![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)
![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)



![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)
![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide](/img/structure/B2421216.png)
![2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)

